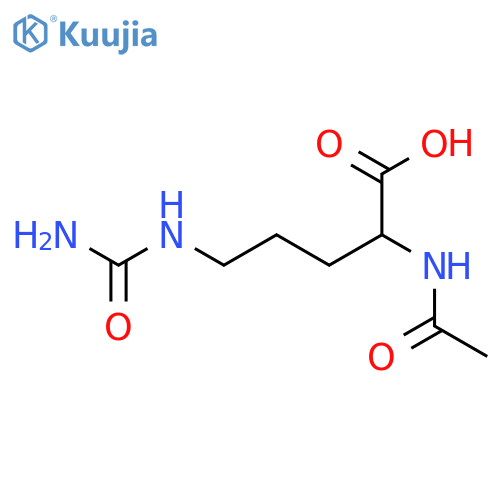Cas no 33965-42-3 ((S)-2-Acetamido-5-ureidopentanoic acid)

33965-42-3 structure
商品名:(S)-2-Acetamido-5-ureidopentanoic acid
(S)-2-Acetamido-5-ureidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Acetamido-5-ureidopentanoic acid
- (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
- (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoic acid
- N-acetyl citrulline
- N-ACETYL-L-CITRULLINE
- OLN
- Ornithine,N2-acetyl-N5-carbamoyl-, L- (8CI)
- Na-Acetyl-L-citrulline
- a-N-Acetylcitrulline
- Q27093378
- (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoate
- DB02368
- N2-acetyl-N5-carbamoyl-L-Ornithine
- EN300-7372631
- CHEBI:49002
- A822023
- N~2~-acetyl-N~5~-carbamoyl-L-ornithine
- C8H15N3O4
- DTXSID30349676
- C74744
- N-a-Acetylcitrulline
- DS-18451
- N-alpha-acetylcitrulline
- (S)-2-Acetamido-5-ureidopentanoate
- Q-201441
- MFCD12407169
- N-alpha-Acetyl-L-citrulline
- (2S)-2-acetamido-5-(carbamoylamino)pentanoate
- AKOS015892878
- SCHEMBL468877
- NS00070560
- (2S)-2-Acetamido-5-ureido-pentanoic acid
- acetylcitrulline
- alpha-N-Acetylcitrulline
- (S)-2-Acetamido-5-ureidopentanoicacid
- (2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
- N(2)-acetyl-N(5)-carbamoyl-L-ornithine
- 33965-42-3
- DB-336330
- BBL102869
- Nalpha-Acetyl-L-citrulline; alpha-N-Acetylcitrulline; N2-Acetyl-N5-(aminocarbonyl)-L-ornithine; (2S)-2-Acetamido-5-(carbamoylamino)pentanoic Acid
- STL556677
-
- MDL: MFCD12407169
- インチ: 1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
- InChIKey: WMQMIOYQXNRROC-LURJTMIESA-N
- ほほえんだ: CC(N[C@H](C(O)=O)CCCNC(N)=O)=O
計算された属性
- せいみつぶんしりょう: 217.106256g/mol
- ひょうめんでんか: 0
- XLogP3: -2.3
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 217.106256g/mol
- 単一同位体質量: 217.106256g/mol
- 水素結合トポロジー分子極性表面積: 122Ų
- 重原子数: 15
- 複雑さ: 254
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.269
- PSA: 121.52000
- LogP: 0.50630
(S)-2-Acetamido-5-ureidopentanoic acid セキュリティ情報
(S)-2-Acetamido-5-ureidopentanoic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-2-Acetamido-5-ureidopentanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM252320-25g |
(S)-2-Acetamido-5-ureidopentanoic acid |
33965-42-3 | 95% | 25g |
$636 | 2023-02-02 | |
| Enamine | EN300-7372631-1.0g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 1.0g |
$250.0 | 2025-03-11 | |
| Enamine | EN300-7372631-0.5g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 0.5g |
$195.0 | 2025-03-11 | |
| Chemenu | CM252320-10g |
(S)-2-Acetamido-5-ureidopentanoic acid |
33965-42-3 | 95% | 10g |
$327 | 2021-06-09 | |
| TRC | A790148-100mg |
(S)-2-Acetamido-5-ureidopentanoic Acid |
33965-42-3 | 100mg |
$ 236.00 | 2023-04-19 | ||
| Enamine | EN300-7372631-0.05g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 0.05g |
$58.0 | 2025-03-11 | |
| Enamine | EN300-7372631-2.5g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 2.5g |
$525.0 | 2025-03-11 | |
| TRC | A790148-10mg |
(S)-2-Acetamido-5-ureidopentanoic Acid |
33965-42-3 | 10mg |
$ 53.00 | 2023-04-19 | ||
| A2B Chem LLC | AF56855-10mg |
N-Acetyl-l-citrulline |
33965-42-3 | >95% | 10mg |
$240.00 | 2024-04-20 | |
| 1PlusChem | 1P00BYAF-5g |
N-Acetyl-L-citrulline |
33965-42-3 | 95% | 5g |
$1338.00 | 2025-02-25 |
(S)-2-Acetamido-5-ureidopentanoic acid 関連文献
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Roger Y. Bello Faraday Discuss., 2021,228, 378-393
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
-
4. Book reviews
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
